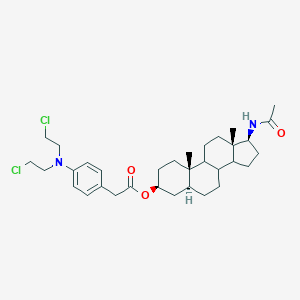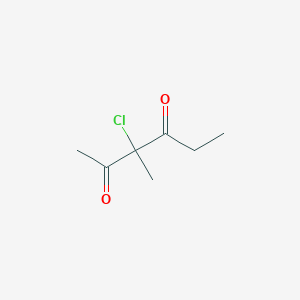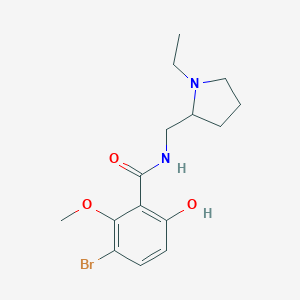
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy-
Descripción general
Descripción
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- in lab experiments is its low yield of around 50% in the synthesis method.
Direcciones Futuras
There are several future directions for the research on Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy-. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- and its potential applications in the treatment of various diseases. Moreover, the evaluation of the toxicity and pharmacokinetics of this compound is essential for its potential clinical use.
Aplicaciones Científicas De Investigación
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been widely studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
107188-90-9 |
|---|---|
Nombre del producto |
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- |
Fórmula molecular |
C15H21BrN2O3 |
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
Clave InChI |
QRMZHEDLUQMLGK-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
Sinónimos |
5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide FLA 908 FLA 908, (+-)-isomer FLA 908, (S)-isomer FLA-908 NCQ 181 NCQ-181 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

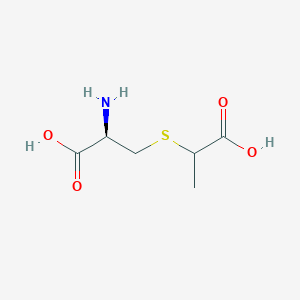
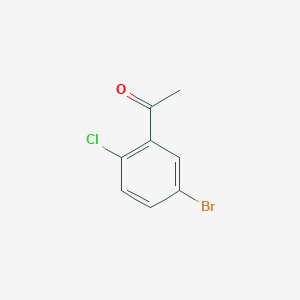
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
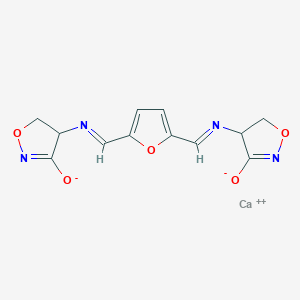
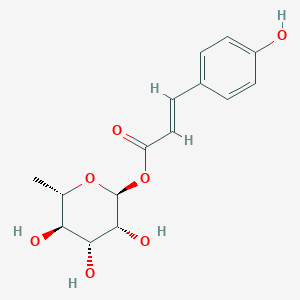
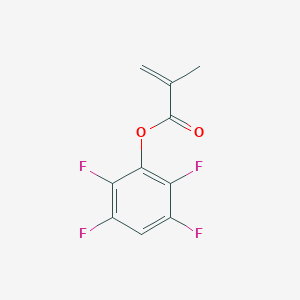
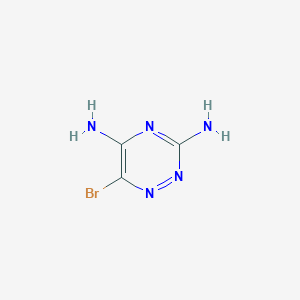
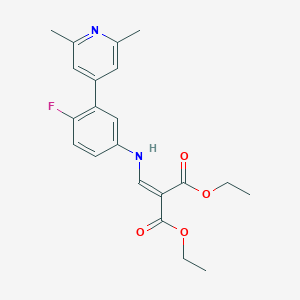

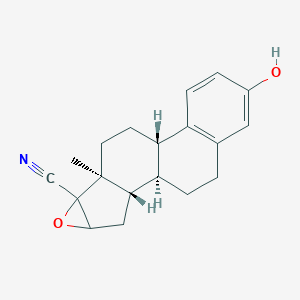
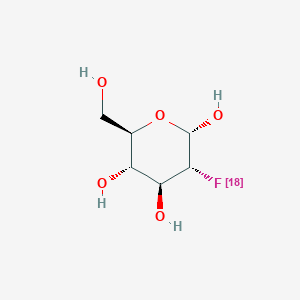
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
